
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide, also known as CPH 82, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 involves the inhibition of various enzymes and pathways involved in cancer growth, inflammation, and infectious diseases. 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the activity of histone deacetylases, which are involved in cancer growth and inflammation. Additionally, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of bacterial and viral growth. Additionally, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 in lab experiments include its high yield synthesis methods, its potential therapeutic applications in various fields of research, and its ability to inhibit various enzymes and pathways involved in cancer growth, inflammation, and infectious diseases. The limitations of using 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 in lab experiments include the need for further studies to determine its safety and efficacy in vivo and the potential for off-target effects.
Zukünftige Richtungen
For the research on 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 include further studies to determine its safety and efficacy in vivo, the development of more potent analogs, and the investigation of its potential therapeutic applications in other fields of research. Additionally, the development of targeted delivery systems for 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 could improve its efficacy and reduce off-target effects.
Synthesemethoden
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 can be synthesized using various methods, including the condensation of 2-(2-chlorophenoxy)acetic acid with 2-pyridinecarboxaldehyde followed by the addition of hydrazine hydrate. Another method involves the reaction of 2-(2-chlorophenoxy)acetic acid with hydrazine hydrate in the presence of 2-pyridinecarboxaldehyde. Both methods result in the formation of 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 with high yields.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In infectious disease research, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the growth of bacteria and viruses.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-6-1-2-7-13(12)20-10-14(19)18-17-9-11-5-3-4-8-16-11/h1-9H,10H2,(H,18,19)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQSXYKOBJWGIF-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C\C2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

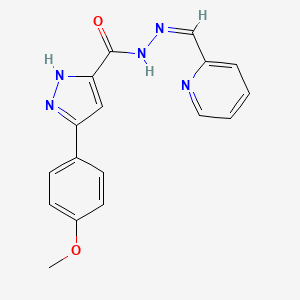
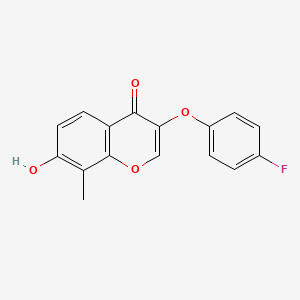
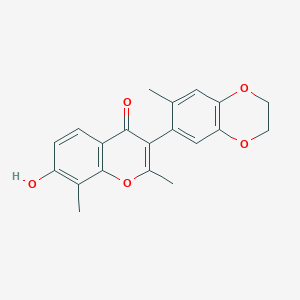
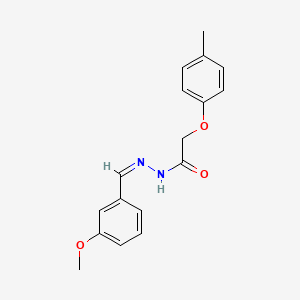
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)
![N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)
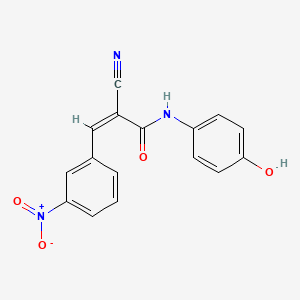
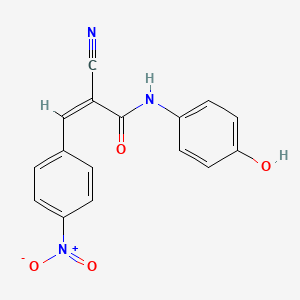
![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)

![6-chloro-N'-(2-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5911861.png)
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)

![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)